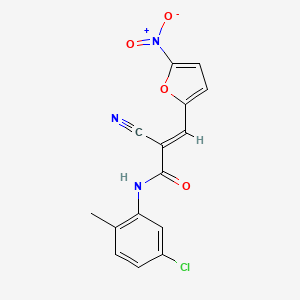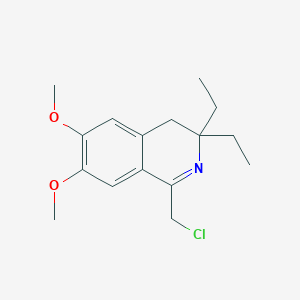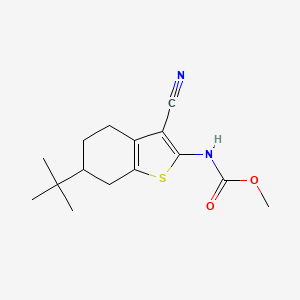![molecular formula C20H28N4O3S B10901275 Ethyl 2-[(4-cyano-6,6,7-trimethyl-1-morpholin-4-yl-5,8-dihydro-2,7-naphthyridin-3-yl)sulfanyl]acetate](/img/structure/B10901275.png)
Ethyl 2-[(4-cyano-6,6,7-trimethyl-1-morpholin-4-yl-5,8-dihydro-2,7-naphthyridin-3-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(4-cyano-6,6,7-trimethyl-1-morpholino-5,6,7,8-tetrahydro[2,7]naphthyridin-3-yl)sulfanyl]acetate is a complex organic compound with a unique structure that includes a cyano group, a morpholino group, and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-cyano-6,6,7-trimethyl-1-morpholino-5,6,7,8-tetrahydro[2,7]naphthyridin-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Ring: The naphthyridine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions.
Addition of the Cyano Group: The cyano group is added using cyanation reactions, often involving reagents like sodium cyanide or potassium cyanide.
Formation of the Sulfanyl Acetate Moiety: The final step involves the formation of the sulfanyl acetate moiety through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-cyano-6,6,7-trimethyl-1-morpholino-5,6,7,8-tetrahydro[2,7]naphthyridin-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for cyanation, and various halides for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(4-cyano-6,6,7-trimethyl-1-morpholino-5,6,7,8-tetrahydro[2,7]naphthyridin-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-cyano-6,6,7-trimethyl-1-morpholino-5,6,7,8-tetrahydro[2,7]naphthyridin-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The cyano group and morpholino group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The naphthyridine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-cyano-6,6,7-trimethyl-1-morpholino-5,8-dihydro-2,7-naphthyridin-3-yl)sulfanyl]acetate: A structural derivative with slight differences in the hydrogenation state of the naphthyridine ring.
Methyl 2-[(4-cyano-6,6,7-trimethyl-1-morpholino-5,6,7,8-tetrahydro[2,7]naphthyridin-3-yl)sulfanyl]acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-[(4-cyano-6,6,7-trimethyl-1-morpholino-5,6,7,8-tetrahydro[2,7]naphthyridin-3-yl)sulfanyl]acetate is unique due to its specific combination of functional groups and the presence of the naphthyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H28N4O3S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 2-[(4-cyano-6,6,7-trimethyl-1-morpholin-4-yl-5,8-dihydro-2,7-naphthyridin-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C20H28N4O3S/c1-5-27-17(25)13-28-19-15(11-21)14-10-20(2,3)23(4)12-16(14)18(22-19)24-6-8-26-9-7-24/h5-10,12-13H2,1-4H3 |
InChI Key |
AWBLYNDNLZFGAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C2=C(CN(C(C2)(C)C)C)C(=N1)N3CCOCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enamide](/img/structure/B10901216.png)
![5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10901232.png)
![3-(3-chlorophenyl)-5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B10901240.png)
![3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10901245.png)
![5-(difluoromethyl)-4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10901251.png)
![5-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10901253.png)
![6-[(3-Chloropyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10901261.png)
![2-(4-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide](/img/structure/B10901262.png)
![4-[(4-Bromophenoxy)methyl]-N~1~-(3-chlorophenyl)benzamide](/img/structure/B10901270.png)
![N'-[(E)-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]-4-tert-butylbenzohydrazide](/img/structure/B10901272.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901274.png)
